(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine
Description
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine (CAS: 103883-30-3) is a chiral amine derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 2-position and an aminomethyl group at the 4-position. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol . The compound’s stereochemistry (R-configuration) makes it valuable as a chiral building block in pharmaceutical synthesis, particularly for prodrugs and bioactive molecules. For example, it has been utilized in the synthesis of enamine intermediates for atorvastatin-derived prodrugs .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
JVACWTVDJZDLLF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(OCC[C@@H](O1)CN)C |
Canonical SMILES |
CC1(OCCC(O1)CN)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Route
A representative synthetic pathway for (R)-(2,2-Dimethyl-dioxan-4-yl)-methylamine includes the following steps:
| Step | Reagents/Conditions | Description | Duration/Temperature |
|---|---|---|---|
| 1 | Lithium aluminum hydride (LiAlH4) / tetrahydrofuran (THF) | Reduction of precursor ketone or aldehyde intermediate | 2 hours / heating |
| 2 | Aqueous sodium periodate (NaIO4) / THF | Oxidative cleavage or selective oxidation | 2 hours / 0 °C |
| 3 | Hydroxylamine hydrochloride (NH2OH·HCl), triethylamine (Et3N) / THF, methanol | Formation of oxime intermediate | 5 hours / 10 °C |
| 4 | Lithium aluminum hydride (LiAlH4) / THF | Reduction of oxime to amine final product | 5 hours / ambient temperature |
This sequence was reported by Danielmeier and Steckhan in Tetrahedron Asymmetry (1995).
Intermediate Formation: 2,2-Dimethyl-1,3-dioxolane-4-methyl Alcohol
A key intermediate in the synthesis is (2,2-dimethyl-1,3-dioxolane-4-yl)methanol, which can be prepared via solvent-free green synthesis as follows:
- React USP Kosher glycerol with 2-propanal dimethyl acetal in the presence of p-toluenesulfonic acid as a catalyst.
- The reaction proceeds under reflux at 68–72 °C for 2–6 hours, with methyl alcohol by-product being continuously removed.
- The product is isolated by ether washing and vacuum distillation, yielding a colorless oil with a yield of 99.3%.
This method emphasizes eco-friendly conditions, avoiding solvents and minimizing side reactions, and is described in Chinese patent CN102558132A.
Conversion to 2,2-Dimethyl-1,3-dioxolane-4-formaldehyde
- The intermediate alcohol is further oxidized under catalysis by aluminum isopropoxide in the presence of excess acetone.
- This oxidation converts the hydroxymethyl group to the corresponding aldehyde.
- The product is purified by distillation.
This aldehyde intermediate is crucial for subsequent amination steps.
Oxime Formation and Reduction to Amine
- The aldehyde intermediate reacts with hydroxylamine hydrochloride in the presence of triethylamine to form the oxime.
- The oxime is then reduced with lithium aluminum hydride to yield the target amine compound (R)-(2,2-Dimethyl-dioxan-4-yl)-methylamine.
This stepwise approach ensures stereochemical integrity and high yields.
Analytical Data and Yields
Notes on Process Optimization and Environmental Considerations
- The solvent-free method for intermediate synthesis reduces environmental impact by eliminating volatile organic solvents and minimizing waste.
- Use of p-toluenesulfonic acid as a catalyst offers a mild acidic environment, reducing side reactions compared to mineral acids.
- Continuous removal of by-product methanol drives the reaction equilibrium forward, improving yield.
- The oxidation step using aluminum isopropoxide is selective and mild, preserving the sensitive dioxane ring.
- The multi-step reduction and oxime formation sequence requires careful temperature control to maintain stereochemistry and avoid over-reduction or decomposition.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is being explored for its role in drug development. Its structural characteristics may enhance binding affinities with biological targets such as enzymes or receptors. Preliminary studies indicate potential applications in:
- Inhibiting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound could exhibit similar properties.
- Therapeutic Potential : Research into related compounds has indicated anti-inflammatory and analgesic effects, which could be relevant for conditions like rheumatoid arthritis .
Organic Synthesis
The compound serves as an intermediate in synthetic pathways for more complex organic molecules. Its ability to undergo various reactions makes it valuable in:
- Multi-Step Synthesis : It can be utilized in reductive amination and alkylation reactions to create diverse pharmaceutical agents .
- Synthesis of Bioactive Compounds : The unique dioxane structure may facilitate the synthesis of compounds with specific bioactivities, enhancing their therapeutic profiles .
Biological Studies
Studies have shown that this compound can influence biological systems:
- Inflammation Models : In animal models of inflammation, derivatives of this compound have demonstrated the ability to reduce inflammatory responses and nociception .
- Neurobehavioral Studies : Research indicates potential effects on behavior and neurochemistry, which could lead to insights into its use as a treatment for mood disorders or neurodegenerative diseases .
Case Studies
Several studies provide insights into the compound's applications:
- Anti-inflammatory Effects : A study evaluated Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC), a derivative of this compound. It was found to significantly reduce paw edema and nociceptive responses in mice subjected to complete Freund's adjuvant-induced arthritis . This suggests potential therapeutic applications in treating inflammatory diseases.
- Synthesis of Bioactive Molecules : Research into the synthesis of acyclic immucillins involved using derivatives of this compound as intermediates. These compounds showed promise as potent inhibitors of human purine nucleoside phosphorylase—an important target in cancer therapy .
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine (CAS: 103883-30-3):
This compound is the S-configuration stereoisomer of the target molecule. While structurally identical except for chirality, its enantiomeric properties can lead to divergent biological activities. For instance, the R-form may exhibit higher binding affinity in chiral drug targets, as seen in analogous systems .
Dioxolane/Dioxane Derivatives with Varied Substituents
- (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS: 3289-19-8): This derivative replaces the 1,3-dioxane ring with a dioxolane (5-membered ring) and has a methyl group at the 2-position.
- 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS: 274693-55-9):
This compound substitutes the dioxane ring with a tetrahydropyran group. The ether oxygen in pyran alters electron distribution, reducing basicity compared to the target amine (pKa ~9 vs. ~10 for the dioxane derivative) .
Functional Group Variations
- (2R)-1,4-Dioxan-2-ylmethanol (CAS: 406913-88-0): Replacing the amine with a hydroxyl group results in a neutral alcohol. This drastically reduces water solubility (logP ~0.5 vs. ~1.2 for the amine) and eliminates basicity, limiting its utility in acid-catalyzed reactions .
- t-Butyl-[6-(2-aminoethyl)-2,2-dimethyl-[1,3]dioxan-4-yl]-acetate: This derivative introduces a t-butyl ester and an ethylamine side chain. The ester group enhances lipophilicity (logP ~2.8), making it suitable for prodrug formulations, as demonstrated in atorvastatin synthesis .
Key Data Comparison
Biological Activity
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral compound with notable structural features that contribute to its biological activity. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 145.202 g/mol. Its structure includes a dioxane ring with two methyl substituents and a methylamine functional group, which may influence its reactivity and interactions with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : The amine group acts as a nucleophile, facilitating the formation of more complex molecules.
- Functional Group Manipulation : Modifications to the dioxane structure can enhance biological activity .
Research indicates that this compound may interact with various biological targets such as enzymes and receptors. Preliminary studies suggest it could exhibit significant binding affinity due to its unique stereochemistry and functional groups .
Case Studies
- Antitumor Activity : A study explored the potential anticancer properties of compounds structurally similar to this compound. Results indicated that modifications to the amine group could enhance potency against specific cancer cell lines .
- Antiviral Activity : Compounds derived from similar structures were evaluated for their ability to inhibit viral proteases. Results showed promising IC50 values indicating effective inhibition .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Potential anticancer activity | TBD |
| 1,3-Dioxolane | Solvent; less reactive | N/A |
| 2-Methyl-1,3-dioxolane | Organic synthesis | N/A |
| N,N-Dimethylaminoethanol | Antimicrobial | Varies |
Future Directions
Further research is essential to fully elucidate the biological mechanisms of this compound. Future studies should focus on:
Q & A
Q. What are the established synthetic routes for (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine, and what reaction conditions optimize yield and enantiomeric purity?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or reductive amination of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol derivatives. Key steps include using hydroxylamine or methylamine under controlled pH and temperature (e.g., methanol/ethanol solvent, 40–60°C) to preserve stereochemistry. Catalysts like palladium or chiral auxiliaries improve enantiomeric purity. Purification via distillation or crystallization ensures high yield (>75%) .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer: X-ray crystallography using SHELXL (for small-molecule refinement) confirms the (R)-configuration. Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) are complementary techniques. Computational methods (DFT or molecular docking) validate experimental data .
Q. What analytical techniques are critical for assessing the compound’s purity and stability under varying storage conditions?
- Methodological Answer:
- Purity: HPLC (C18 column, acetonitrile/water gradient) and GC-MS (electron ionization) detect impurities (<0.5%).
- Stability: Accelerated stability studies (40°C/75% RH for 6 months) with NMR (¹H/¹³C) and FTIR track degradation products (e.g., hydrolysis of the dioxane ring) .
Advanced Research Questions
Q. How can researchers resolve challenges in enantiomer separation during large-scale synthesis of this compound?
- Methodological Answer: Chiral resolution via simulated moving bed (SMB) chromatography or enzymatic kinetic resolution (lipases or transaminases) achieves >99% ee. Process optimization using Design of Experiments (DoE) minimizes solvent waste and improves throughput .
Q. What mechanisms underlie the compound’s potential biological activity, and how are structure-activity relationships (SAR) explored?
- Methodological Answer:
- Mechanistic Studies: Radioligand binding assays (e.g., for neurotransmitter receptors) and enzyme inhibition assays (IC50 determination) identify targets.
- SAR: Derivatives with modified dioxane rings or amine substituents are synthesized and tested. For example, replacing dimethyl groups with ethyl enhances lipophilicity and blood-brain barrier penetration .
Q. How do computational models predict the compound’s reactivity in novel organic transformations?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states for reactions like oxidation or nucleophilic substitution. Molecular dynamics simulations predict solvation effects and regioselectivity in cross-coupling reactions .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer:
- Comparative Assays: Replicate experiments under standardized conditions (e.g., cell lines, incubation times).
- Meta-Analysis: Use tools like Rosenthal’s fail-safe N to assess publication bias. For example, conflicting IC50 values in cytotoxicity studies may arise from varying assay protocols (MTT vs. ATP luminescence) .
Q. Why do synthetic yields vary between laboratories, and how can reproducibility be improved?
- Methodological Answer: Variability often stems from trace moisture (hydrolyzing the dioxane ring) or catalyst lot differences. Implementing strict inert conditions (glovebox, molecular sieves) and quality-controlled reagents (e.g., ≥99.9% purity) enhances reproducibility. Detailed reporting of reaction parameters (e.g., stirring rate, cooling rate) is critical .
Applications in Academic Research
Q. What role does this compound play in asymmetric catalysis?
- Methodological Answer: The compound serves as a chiral ligand in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its rigid dioxane backbone enforces stereoselectivity, achieving up to 95% ee in C–C bond formation. Reaction optimization involves screening solvents (THF vs. DMF) and bases (K2CO3 vs. Cs2CO3) .
Q. How is the compound utilized in the synthesis of bioactive molecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
